

A Functional Guide to Phosphatidylglucoside (PtdGlc) vs. Canonical Phosphoinositides: Structure, Signaling, and Methodology

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-
acyl Chain)

Cat. No.: B12401395

[Get Quote](#)

Introduction: Beyond the Phosphoinositide Code

To researchers in cell signaling and drug development, the phosphoinositide (PI) family of lipids represents a cornerstone of intracellular communication. These phosphorylated derivatives of phosphatidylinositol are indispensable for regulating a vast array of cellular functions, from proliferation and survival to membrane trafficking and cytoskeletal organization.^{[1][2]} Their signaling capacity is governed by a dynamic "phosphoinositide code," where the phosphorylation state of the inositol headgroup dictates specific subcellular localizations and the recruitment of effector proteins.^[1]

However, the world of signaling glycerophospholipids is broader than the seven canonical phosphoinositides. This guide introduces and provides a functional comparison with Phosphatidylglucoside (PtdGlc), a unique glyco-glycerophospholipid.^[3] While structurally similar to the phosphatidylinositol backbone, the replacement of the inositol headgroup with glucose fundamentally alters its location, biophysical properties, and signaling paradigm.^[4] This guide will deconstruct the functional distinctions between PtdGlc and other well-studied phosphoinositides like PI(4,5)P₂ and PI(3,4,5)P₃, providing researchers with a clear framework for understanding their disparate roles and the experimental methodologies required to investigate them.

Core Structural and Biophysical Distinctions

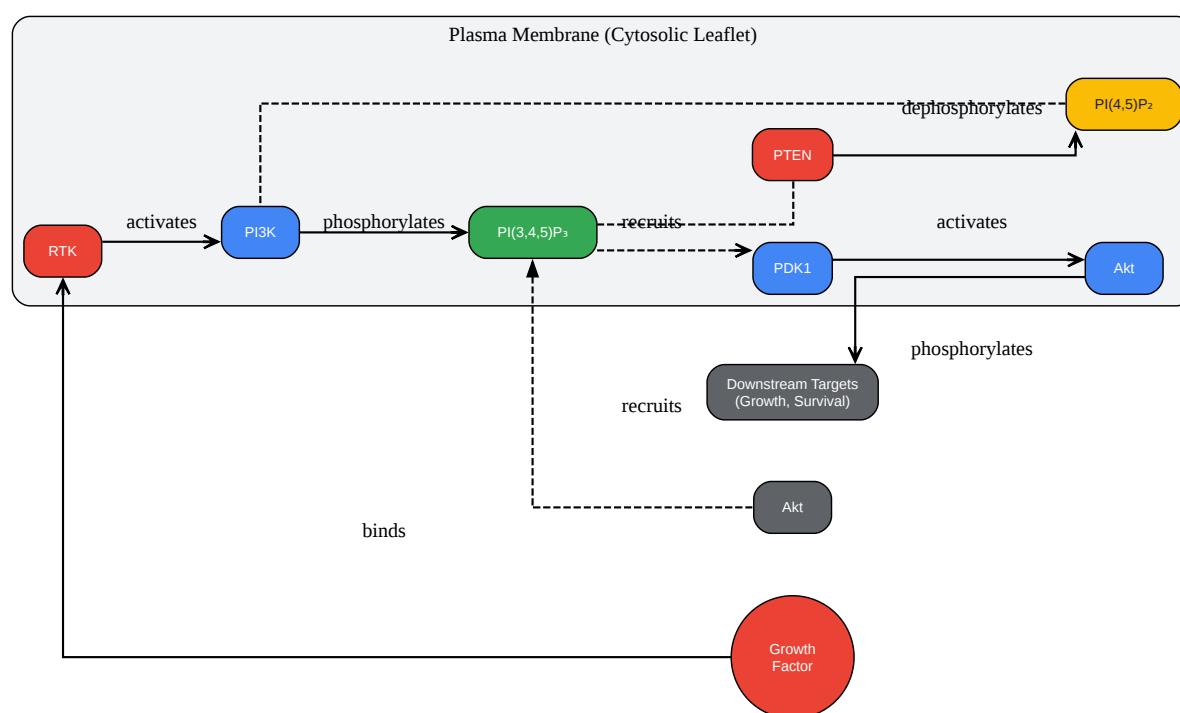
The functional divergence between PtdGlc and phosphoinositides begins at the molecular level. Their unique structures dictate their placement within the cell membrane, their interaction with other lipids, and their accessibility to binding partners.

- **Headgroup Chemistry:** The most profound difference lies in the polar headgroup. Phosphoinositides possess a myo-inositol ring that can be reversibly phosphorylated at the 3, 4, and 5 positions, creating a family of seven distinct signaling molecules.^{[5][6]} This phosphorylation is the basis of their functional diversity. PtdGlc, in contrast, features a glucose headgroup, which is not subject to the same phosphorylation-dephosphorylation cycle.^[3]
- **Membrane Topology:** This structural difference leads to a critical disparity in localization. Phosphoinositides are exclusively synthesized and located on the cytosolic leaflet of cellular membranes, where they interact with a host of intracellular proteins.^{[5][7]} Conversely, PtdGlc is found on the exoplasmic (outer) leaflet of the plasma membrane, positioning it to interact with the extracellular environment or molecules on adjacent cells.^{[4][8]}
- **Acyl Chain Composition:** Mammalian phosphoinositides typically feature a saturated fatty acid (like stearic acid) at the sn-1 position and an unsaturated one (like arachidonic acid) at the sn-2 position. In contrast, mammalian PtdGlc is remarkably homogenous, composed almost exclusively of two saturated fatty acids: stearic acid (C18:0) at sn-1 and arachidic acid (C20:0) at sn-2.^{[4][8]}
- **Domain Formation:** The highly saturated nature of PtdGlc's acyl chains gives it a high phase transition temperature, driving its segregation into distinct, ordered lipid domains on the plasma membrane.^[9] These PtdGlc-enriched domains are biophysically different from the well-known sphingolipid and cholesterol-based "rafts."^{[3][8]} While phosphoinositides can form localized pools of high concentration, they do not form stable, phase-separated domains in the same manner as PtdGlc.

Table 1: Comparison of Molecular and Biophysical Properties

Feature	Phosphatidylglucoside (PtdGlc)	Canonical Phosphoinositides (e.g., PI(4,5)P ₂ , PI(3,4,5)P ₃)
Headgroup	β -D-Glucose ^[3]	myo-Inositol ^[5]
Modification	Can be acetylated (6-O-acetyl) ^[10]	Reversibly phosphorylated on inositol ring ^[6]
Acyl Chains (Mammalian)	Homogenous: C18:0 (sn-1), C20:0 (sn-2) ^[4]	Heterogeneous, commonly C18:0 (sn-1), C20:4 (sn-2)
Membrane Leaflet	Outer (Exoplasmic) ^[4]	Inner (Cytosolic) ^[7]
Domain Behavior	Forms distinct, stable, ordered domains ^[9]	Forms transient, localized pools for signaling

Divergent Signaling Paradigms


The structural differences outlined above translate into fundamentally different modes of signal transduction. Phosphoinositides act as intracellular docking sites and precursors, while PtdGlc functions as a cell-surface platform for initiating signals from the outside-in.

The Phosphoinositide Model: Intracellular Recruitment and Second Messenger Generation

Phosphoinositide signaling is a cornerstone of intracellular signal transduction, primarily operating through two mechanisms:

- Recruitment of Effector Proteins: Specific phosphorylation patterns on the inositol ring are recognized by modular protein domains.^[11] For instance, Pleckstrin Homology (PH) domains often bind PI(3,4,5)P₃ and PI(4,5)P₂, while FYVE and PX domains typically recognize PI(3)P.^{[12][13]} This interaction recruits cytosolic proteins to specific membrane compartments, initiating downstream events. The PI3K/Akt pathway is a classic example, where growth factor stimulation leads to the production of PI(3,4,5)P₃ at the plasma membrane, which then recruits and activates the kinase Akt via its PH domain, promoting cell survival and growth.^{[14][15][16]}

- Generation of Second Messengers: PI(4,5)P₂ is a key substrate for Phospholipase C (PLC). [17] Upon receptor activation, PLC cleaves PI(4,5)P₂ into two potent second messengers: inositol (1,4,5) trisphosphate (IP₃) and diacylglycerol (DAG). [18] IP₃ diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC). [19][20]

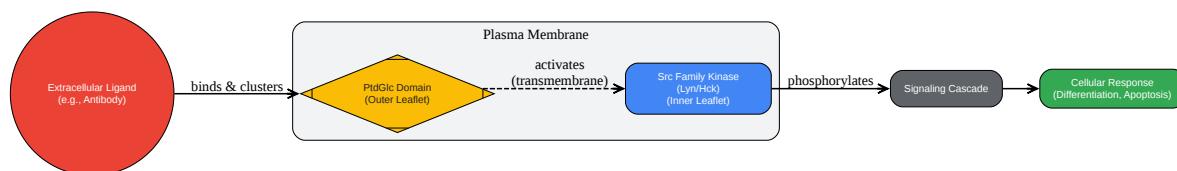

[Click to download full resolution via product page](#)

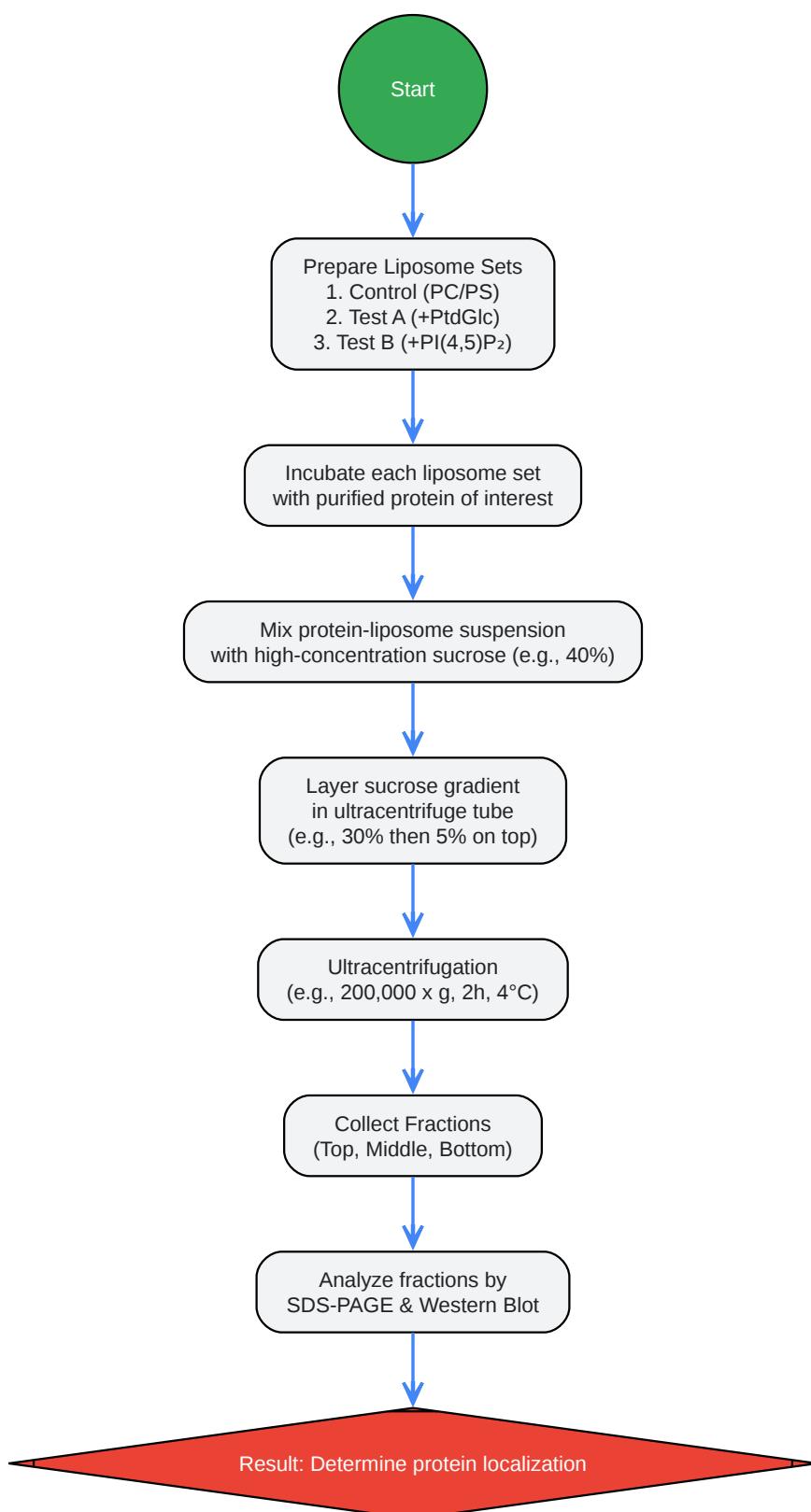
Figure 1. Canonical PI3K/Akt signaling pathway initiated at the cytosolic leaflet.

The PtdGlc Model: Exoplasmic Sensing and Domain-Mediated Transduction

PtdGlc signaling operates via a distinct, outside-in mechanism that leverages its unique localization and biophysical properties.

- **Extracellular Ligation:** As PtdGlc is on the outer leaflet, it is poised to act as a receptor or part of a receptor complex for extracellular ligands. While natural ligands remain to be definitively identified, experimental evidence using monoclonal antibodies that specifically bind PtdGlc demonstrates a clear signaling function.[21] Ligation of PtdGlc on the surface of HL-60 promyelocytic leukemia cells induces granulocytic differentiation.[22]
- **Domain-Mediated Signal Transduction:** The clustering of PtdGlc into specific membrane domains appears crucial for its function.[22] Upon ligation, these domains act as platforms to organize signaling complexes. This stimulation triggers the rapid tyrosine phosphorylation of Src family kinases, such as Lyn and Hck, which are associated with the inner leaflet of the membrane.[21] This suggests a transmembrane signaling mechanism where the clustering of PtdGlc on the outside activates kinases on the inside, leading to downstream cascades that regulate complex cellular processes like differentiation and apoptosis.[21][23] This process is distinct from phosphoinositide signaling as it does not rely on recruiting cytosolic effectors via phosphorylation-dependent headgroup recognition.

[Click to download full resolution via product page](#)**Figure 2.** Proposed outside-in signaling via PtdGlc-based membrane domains.**Table 2: Functional Comparison of Signaling Roles**


Function	Phosphatidylglucoside (PtdGlc)	Canonical Phosphoinositides
Primary Signal	Extracellular ligand binding[21]	Intracellular enzyme (kinase/phosphatase) activity
Mechanism	Transmembrane activation via domain clustering[22]	Recruitment of cytosolic proteins via binding domains (PH, FYVE, etc.)[11][24]
Second Messengers	Not established; acts as a primary platform	Yes (IP ₃ , DAG from PI(4,5)P ₂) [19]
Key Downstream Effectors	Src family kinases (Lyn, Hck) [21]	Akt, PDK1, PLC, numerous PH-domain proteins[14][16]
Primary Cellular Roles	Cell differentiation, apoptosis[23][25]	Cell survival, growth, proliferation, membrane trafficking, cytoskeletal regulation[26][27][28]

Experimental Guide: Differentiating Protein-Lipid Interactions

As a Senior Application Scientist, my primary goal is to empower researchers with robust, reliable methodologies. A key question when studying a novel lipid like PtdGlc is whether a protein of interest interacts with it directly, and how this compares to its interaction with a known phosphoinositide. The Liposome Co-sedimentation or Flotation Assay is the gold standard for this purpose, as it presents the lipid in its native bilayer context, which is critical for physiological relevance.[29][30]

Workflow: Liposome Flotation Assay to Compare Protein Binding

This protocol is designed to determine if a purified protein preferentially binds to liposomes containing PtdGlc versus those containing PI(4,5)P₂. The principle is that a protein bound to a liposome will float along with it to a lower-density sucrose fraction during ultracentrifugation.

[Click to download full resolution via product page](#)**Figure 3.** Experimental workflow for a comparative liposome flotation assay.

Detailed Step-by-Step Methodology

Causality-Driven Experimental Design: This protocol is designed not just to see binding, but to validate its specificity. The control liposome (PC/PS) is crucial to account for non-specific electrostatic interactions. Comparing PtdGlc and PI(4,5)P₂ in parallel, with identical base lipid compositions, directly tests the protein's headgroup preference.

- **Liposome Preparation (Lipid Film Hydration & Extrusion):**
 - Materials: Chloroform-dissolved lipids (e.g., POPC, POPS, PtdGlc, PI(4,5)P₂), round-bottom flask, rotary evaporator, extruder with 100 nm polycarbonate membranes.
 - Step 1.1: In separate glass flasks, prepare lipid mixtures. For example:
 - Control: 90 mol% POPC, 10 mol% POPS.
 - Test A (PtdGlc): 85 mol% POPC, 10 mol% POPS, 5 mol% PtdGlc.
 - Test B (PI(4,5)P₂): 85 mol% POPC, 10 mol% POPS, 5 mol% PI(4,5)P₂. (Rationale: POPS is included to provide a general negative charge, mimicking the inner leaflet and acting as a more stringent control for non-specific binding.)
 - Step 1.2: Evaporate the chloroform under a stream of nitrogen, followed by high vacuum for >2 hours to form a thin lipid film.
 - Step 1.3: Hydrate the film with a suitable buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) by vortexing.
 - Step 1.4: To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to 10-15 passes through a mini-extruder fitted with a 100 nm membrane.
- **Protein Incubation:**
 - Step 2.1: In a microcentrifuge tube, combine 50 µL of prepared liposomes (e.g., at 1 mg/mL) with 5-10 µg of your purified protein of interest.
 - Step 2.2: Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

- Sucrose Gradient and Ultracentrifugation:
 - Step 3.1: In a new tube, mix the 50 μ L protein-liposome suspension with 50 μ L of 80% sucrose in the same buffer to achieve a final concentration of 40% sucrose.
 - Step 3.2: Carefully layer this 100 μ L mixture at the bottom of an ultracentrifuge tube (e.g., for a Beckman Coulter TLA-100 rotor).
 - Step 3.3: Carefully overlay with 100 μ L of 30% sucrose, followed by 50 μ L of 5% sucrose (or buffer). (Rationale: The liposomes are less dense than the 40% sucrose layer. If the protein is bound, it will float with the liposomes to the 30%/5% interface. Unbound protein will remain in the 40% fraction.)
 - Step 3.4: Centrifuge at \sim 200,000 \times g for 2 hours at 4°C.
- Fraction Collection and Analysis:
 - Step 4.1: Carefully collect fractions from the top of the tube (e.g., Top: 75 μ L, Middle: 75 μ L, Bottom: 75 μ L).
 - Step 4.2: Add an equal volume of 2X SDS-PAGE loading buffer to each fraction.
 - Step 4.3: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against your protein of interest.

Interpreting the Results:

- Specific Binding to PtdGlc: Strong protein signal in the top fraction of the "Test A" sample, with little to no signal in the top fractions of the Control and "Test B" samples.
- Specific Binding to PI(4,5)P₂: Strong protein signal in the top fraction of the "Test B" sample, with little to no signal in the top fractions of the Control and "Test A" samples.
- No Specific Binding: Protein remains in the bottom fraction across all conditions.

Conclusion and Future Directions

PtdGlc and canonical phosphoinositides, despite sharing a glycerophospholipid backbone, operate in distinct cellular worlds. Phosphoinositides are the quintessential intracellular signaling lipids, orchestrating complex events from the cytosolic leaflet through a well-defined code of phosphorylation and effector protein recruitment. PtdGlc, in contrast, is an emerging player on the extracellular frontier. Its unique, homogenous acyl chain structure drives the formation of specialized domains on the outer plasma membrane, where it acts as a signaling platform to sense the extracellular environment and transduce signals across the membrane.

For researchers and drug developers, this distinction is critical. Targeting the PI3K/Akt pathway, for example, requires inhibitors that can modulate intracellular kinases or phosphatases. Conversely, modulating PtdGlc signaling might involve developing extracellular agents—like therapeutic antibodies or ligand mimetics—that can engage its unique headgroup and trigger specific differentiation or apoptotic pathways.

The field is ripe for discovery. Key future questions include:

- What are the endogenous ligands for PtdGlc in physiological and pathological contexts?
- What are the enzymes responsible for PtdGlc synthesis and turnover, and how are they regulated?
- Does the function of PtdGlc-based domains intersect with or oppose that of traditional cholesterol-based rafts?

Answering these questions will not only illuminate the biology of this unique lipid but may also unveil novel therapeutic avenues for diseases ranging from cancer to inflammatory disorders.

References

- CUSABIO. (n.d.). Phosphatidylinositol signaling system. CUSABIO TECHNOLOGY LLC. [\[Link\]](#)
- Lete, M. G., & Sot, J. (2021). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. *International Journal of Molecular Sciences*. [\[Link\]](#)
- Hammond, G. R., & Balla, T. (2022). PI(4,5)P₂: signaling the plasma membrane. *Biochemical Journal*, 479(21), 2183-2204. [\[Link\]](#)
- Manning, B. D., & Cantley, L. C. (2007). Role of Phosphatidylinositol 3,4,5-trisphosphate in Cell Signaling. In *Handbook of Cell Signaling* (pp. 619-623). Academic Press. [\[Link\]](#)
- AK Lectures. (n.d.).

- The Baskin Lab. (n.d.). Phosphoinositide Signaling in Cell Biology and Cancer. University of Chicago. [\[Link\]](#)
- ResearchGate. (n.d.). Intracellular localization of the different phosphoinositides and the....
- Portland Press. (n.d.). PI(4,5)P₂: signaling the plasma membrane. *Biochemical Journal*. [\[Link\]](#)
- McLaughlin, S., & Murray, D. (2011). PI(4,5)P₂-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism.
- Lemmon, M. A. (2003). Phosphoinositide-binding domains: Functional units for temporal and spatial regulation of intracellular signalling. *Biochemical Society Transactions*, 31(Pt 2), 367-372. [\[Link\]](#)
- Creative Biolabs. (n.d.). Phosphatidylinositol (PI).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Phosphatidylinositol (3,4,5)
- Balla, T. (2020). Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane. *Essays in Biochemistry*, 64(3), 477-491. [\[Link\]](#)
- ResearchGate. (n.d.). Metabolism and subcellular localization of phosphoinositides.
- Takahashi, H., et al. (2012). Phosphatidylglucoside: Its structure, thermal behavior, and domain formation in plasma membranes. *Chemistry and Physics of Lipids*, 165(2), 197-206. [\[Link\]](#)
- Hammond, G. R. (2016). Novel roles of phosphoinositides in signaling, lipid transport, and disease. *Current Opinion in Cell Biology*, 41, 64-71. [\[Link\]](#)
- Mishra, S., et al. (2010). Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes. *Journal of Obesity*, 2010, 856785. [\[Link\]](#)
- ResearchGate. (n.d.). PI(4,5)P₂: signaling the plasma membrane.
- Martin, T. F. (2012). Role of PI(4,5)P₂ in Vesicle Exocytosis and Membrane Fusion. *Subcellular biochemistry*, 59, 139-153. [\[Link\]](#)
- ResearchGate. (n.d.). PI(3,4,5)P₃ recruits PH domain-containing proteins to the plasma....
- Hammond, G. R., & Balla, T. (2015). Polyphosphoinositide binding domains: key to inositol lipid biology. *Biochimica et Biophysica Acta*, 1851(6), 746-758. [\[Link\]](#)
- Longdom Publishing. (n.d.). A Brief note on Phosphatidylinositol (PI) Signal Pathway. *Journal of Cell Science and Therapy*. [\[Link\]](#)
- Viaud, J., et al. (2021). Liposome-Based Methods to Study Protein-Phosphoinositide Interaction. In *Phosphoinositides. Methods in Molecular Biology*, vol 2239. Humana, New York, NY. [\[Link\]](#)
- Takahashi, H., et al. (2012). Phosphatidylglucoside: its structure, thermal behavior, and domain formation in plasma membranes. *Chemistry and Physics of Lipids*, 165(2), 197-206. [\[Link\]](#)

- Springer Nature Experiments. (n.d.). Liposome-Based Methods to Study Protein–Phosphoinositide Interaction.
- Kutateladze, T. G. (2010). Molecular Analysis of Protein–Phosphoinositide Interactions. In The Enzymes (Vol. 28, pp. 25-49). Academic Press. [\[Link\]](#)
- Nagatsuka, Y., & Hirabayashi, Y. (2008). Phosphatidylglucoside: a new marker for lipid rafts. *Biochimica et Biophysica Acta*, 1780(3), 405-409. [\[Link\]](#)
- Itoh, T., & Takenawa, T. (2004). Phosphoinositide-binding interface proteins involved in shaping cell membranes. *Journal of Biochemistry*, 136(4), 423-428. [\[Link\]](#)
- Hammond, G. R., et al. (2012). Detection and manipulation of phosphoinositides. *Journal of Cell Science*, 125(Pt 16), 3731-3742. [\[Link\]](#)
- Lemmon, M. A. (2004). Pleckstrin Homology (PH) domains and phosphoinositides. *Biochemical Society Symposia*, (71), 1-10. [\[Link\]](#)
- Ito, Y., et al. (2001). Carbohydrate-dependent signaling from the phosphatidylglucoside-based microdomain induces granulocytic differentiation of HL60 cells. *Proceedings of the National Academy of Sciences*, 98(11), 6370-6375. [\[Link\]](#)
- ResearchGate. (n.d.). Liposome-Based Methods to Study Protein–Phosphoinositide Interaction.
- U-En, H., et al. (2018). Phosphatidylglucoside regulates apoptosis of human neutrophilic lineage cells. *Journal of Leukocyte Biology*, 103(5), 925-934. [\[Link\]](#)
- Ito, Y., et al. (2001).
- ResearchGate. (n.d.). Phosphatidylglucoside Exists as a Single Molecular Species with Saturated Fatty Acyl Chains in Developing Astroglial Membranes.
- Greimel, P., et al. (2013). Chemical Synthesis of Phosphatidylglucoside. *Organic Letters*, 15(20), 5262-5265. [\[Link\]](#)
- Murate, M., et al. (2010). Phosphatidylglucoside forms specific lipid domains on the outer leaflet of the plasma membrane. *The Journal of biological chemistry*, 285(24), 18490-18500. [\[Link\]](#)
- Yamazaki, Y., et al. (2005). Preferential expression of phosphatidylglucoside along neutrophil differentiation pathway. *Leukemia Research*, 29(6), 669-675. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Baskin Lab [baskin.wicmb.cornell.edu]
- 2. Phosphatidylinositol (PI) - Creative Biolabs [creative-biolabs.com]
- 3. www2.riken.jp [www2.riken.jp]
- 4. Phosphatidylglucoside: a new marker for lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 6. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Phosphatidylglucoside: its structure, thermal behavior, and domain formation in plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylglucoside forms specific lipid domains on the outer leaflet of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoinositide-binding domains: Functional units for temporal and spatial regulation of intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Analysis of Protein–Phosphoinositide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 15. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aklectures.com [aklectures.com]
- 19. cusabio.com [cusabio.com]
- 20. longdom.org [longdom.org]
- 21. pnas.org [pnas.org]
- 22. Carbohydrate-dependent signaling from the phosphatidylglucoside-based microdomain induces granulocytic differentiation of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phosphatidylglucoside regulates apoptosis of human neutrophilic lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preferential expression of phosphatidylglucoside along neutrophil differentiation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Liposome-Based Methods to Study Protein–Phosphoinositide Interaction | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [A Functional Guide to Phosphatidylglucoside (PtdGlc) vs. Canonical Phosphoinositides: Structure, Signaling, and Methodology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12401395#functional-comparison-between-ptdglc-and-other-phosphoinositides\]](https://www.benchchem.com/product/b12401395#functional-comparison-between-ptdglc-and-other-phosphoinositides)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com